

Spectroscopic Profile of 4-Methoxyisoindoline: A Technical Overview

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Compound of Interest

Compound Name: **4-Methoxyisoindoline**

Cat. No.: **B166256**

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This technical guide provides a summary of available spectroscopic data for **4-Methoxyisoindoline**. Direct experimental data for **4-Methoxyisoindoline** is not readily available in the public domain. Therefore, this document presents data from closely related and structurally similar compounds, such as 4-methoxyindole and other substituted isoindolines, to provide an estimated spectroscopic profile. All data is clearly attributed to its source compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **4-Methoxyisoindoline**, based on data from analogous compounds.

Table 1: Predicted ^1H NMR Data for **4-Methoxyisoindoline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	m	3H	Aromatic CH
~6.8-7.0	m	1H	Aromatic CH
~4.1-4.3	s	4H	CH ₂ -N-CH ₂
~3.8	s	3H	OCH ₃
~2.0-3.0	br s	1H	NH

Note: Predicted values are based on general chemical shift ranges and data from substituted isoindoline derivatives.

Table 2: Predicted ¹³C NMR Data for **4-Methoxyisoindoline**

Chemical Shift (δ) ppm	Assignment
~155-160	C-OCH ₃
~140-145	Quaternary Aromatic C
~125-135	Quaternary Aromatic C
~120-130	Aromatic CH
~110-120	Aromatic CH
~100-110	Aromatic CH
~55	OCH ₃
~50	CH ₂ -N

Note: Predicted values are based on typical chemical shifts for aromatic ethers and isoindoline structures.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorptions expected for **4-Methoxyisoindoline** are listed below.

Table 3: Predicted IR Absorption Data for **4-Methoxyisoindoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Broad	N-H Stretch
3000-3100	Medium	Aromatic C-H Stretch
2850-3000	Medium	Aliphatic C-H Stretch
1580-1620	Strong	C=C Aromatic Ring Stretch
1230-1270	Strong	Aryl-O Stretch (asymmetric)
1020-1080	Strong	Aryl-O Stretch (symmetric)
1100-1200	Medium	C-N Stretch

Note: These predictions are based on characteristic infrared absorption frequencies for secondary amines, aromatic ethers, and substituted benzene rings.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **4-Methoxyisoindoline**

m/z	Interpretation
149	[M] ⁺ (Molecular Ion)
134	[M-CH ₃] ⁺
121	[M-CO] ⁺ or [M-C ₂ H ₄] ⁺
118	[M-OCH ₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: The predicted molecular ion corresponds to the exact mass of **4-Methoxyisoindoline** ($C_9H_{11}NO$). Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **4-Methoxyisoindoline** are not available, general methodologies for these techniques are well-established.[\[12\]](#)

NMR Spectroscopy:

1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for 1H and 75-125 MHz for ^{13}C . The sample is dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), with tetramethylsilane (TMS) used as an internal standard (0 ppm).[\[13\]](#)

IR Spectroscopy:

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl_4).

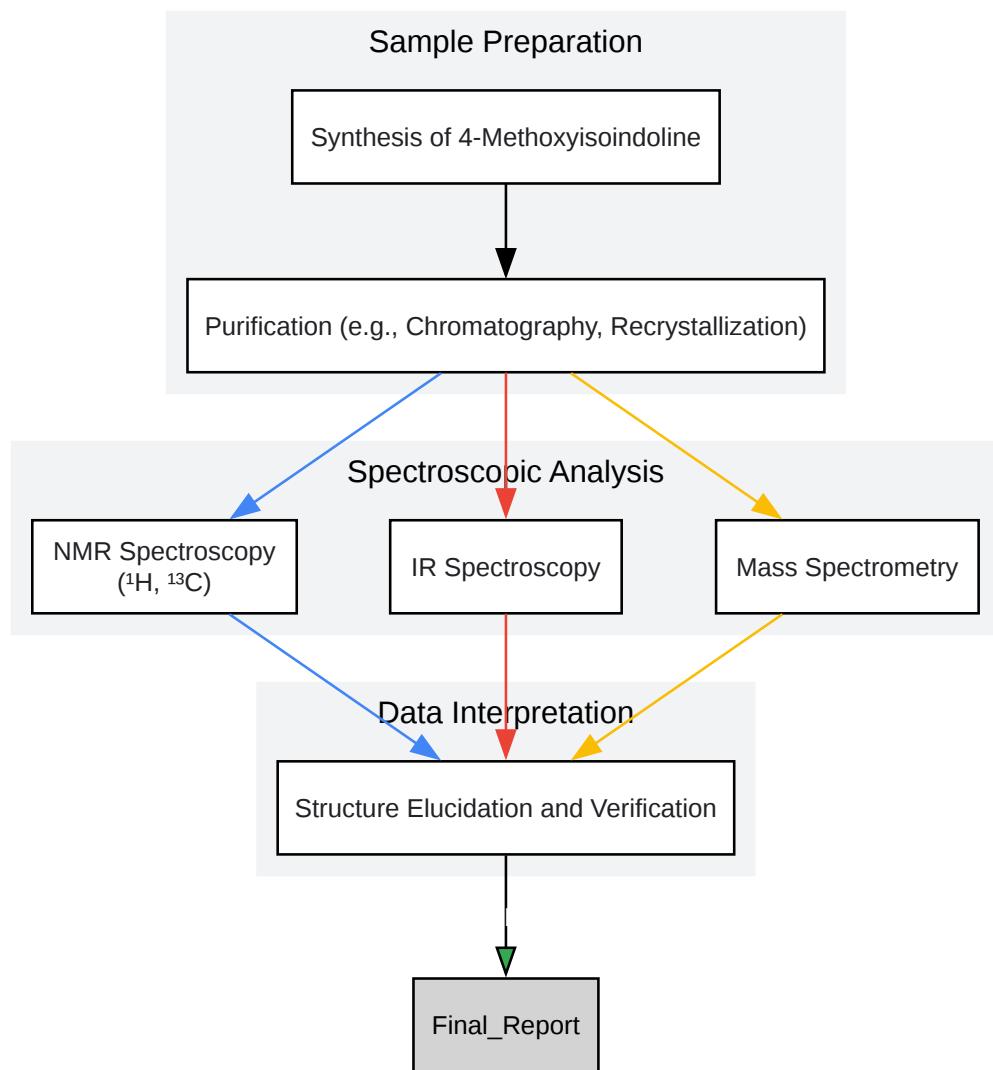
Mass Spectrometry:

Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons to induce ionization and fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[\[14\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Methoxyisoindoline**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general process of synthesizing, purifying, and spectroscopically analyzing a chemical compound.

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